molecular formula C16H18ClN5O3 B2810125 7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione CAS No. 476294-60-7

7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione

Cat. No.: B2810125
CAS No.: 476294-60-7
M. Wt: 363.8
InChI Key: LFVZRIOQAHNIJN-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione is a versatile chemical compound extensively used in scientific research. Its unique properties make it suitable for various applications, including drug development, molecular biology studies, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione typically involves multi-step organic synthesisSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in molecular biology studies to investigate cellular processes and signaling pathways.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione is unique due to its specific chemical structure, which imparts distinct properties and applications compared to other purine derivatives. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O3/c1-21-13-12(14(24)20-16(21)25)22(15(19-13)18-7-2-8-23)9-10-3-5-11(17)6-4-10/h3-6,23H,2,7-9H2,1H3,(H,18,19)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVZRIOQAHNIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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